Cas no 21352-22-7 (3-Amino-2-methylquinoline)
3-Amino-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Methylquinolin-3-amine
- 2-methyl-3-quinolinamine
- 3-Amino-2-methylquinoline
- 3-Quinolinamine,2-methyl-
- 2-Methyl-[3]chinolylamin
- 2-methyl-[3]quinolylamine
- 2-methyl-quinolin-3-ylamine
- 3-Quinolinamine,2-methyl
- amino-3 methyl-2 quinoleine
- 3-Quinolinamine, 2-methyl-
- 2-methyl-3-aminoquinoline
- SCOYSIILKQNHRZ-UHFFFAOYSA-N
- RP02023
- AB0023393
- ST2410160
- W4438
- FS-2979
- SCHEMBL949288
- CS-W021729
- AKOS006288573
- 21352-22-7
- SY033896
- MFCD08705651
- SB67754
- DTXSID10486331
- A879145
- W-206620
- FT-0730470
- EN300-133082
- DB-081656
-
- MDL: MFCD08705651
- Inchi: 1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3
- InChI Key: SCOYSIILKQNHRZ-UHFFFAOYSA-N
- SMILES: N1C(C)=C(C=C2C=CC=CC=12)N
Computed Properties
- Exact Mass: 158.08400
- Monoisotopic Mass: 158.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9
Experimental Properties
- Density: 1.169±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 160-161 ºC
- Boiling Point: 306.6°C at 760 mmHg
- Flash Point: 164.7°C
- Refractive Index: 1.7080 (estimate)
- Solubility: Very slightly soluble (0.7 g/l) (25 º C),
- PSA: 38.91000
- LogP: 2.70660
3-Amino-2-methylquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3-Amino-2-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Amino-2-methylquinoline Pricemore >>
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3-Amino-2-methylquinoline Suppliers
3-Amino-2-methylquinoline Related Literature
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B. A. J. Clark,J. Parrick,P. J. West,A. H. Kelly J. Chem. Soc. C 1970 498
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2. Convenient routes to pyrrolo[3,2-b]-, pyrrolo[3,2-c]-, and pyrrolo[2,3-c]-quinolines, and a study of the pyrolysis of 2-quinolylhydrazonesJohn Parrick,Russell Wilcox J. Chem. Soc. Perkin Trans. 1 1976 2121
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4. Triazaphenanthrenes. Part VI. Further observations on the Widman–Stoermer and Borsche reactionsC. M. Atkinson,B. N. Biddle J. Chem. Soc. C 1966 2053
Additional information on 3-Amino-2-methylquinoline
Introduction to 3-Amino-2-methylquinoline (CAS No. 21352-22-7)
3-Amino-2-methylquinoline, identified by its Chemical Abstracts Service (CAS) number 21352-22-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their diverse biological activities and industrial applications. Quinolines and their derivatives have long been studied for their potential in treating various diseases, including infections, cancers, and neurological disorders.
The structural framework of 3-Amino-2-methylquinoline consists of a benzene ring fused to a pyridine ring, with an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 2-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it a valuable scaffold for drug discovery and development. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity and interaction with biological targets, which is crucial for designing effective therapeutic agents.
In recent years, 3-Amino-2-methylquinoline has been extensively studied for its potential applications in anticancer therapy. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key cellular pathways involved in proliferation and survival. Specifically, studies have shown that 3-Amino-2-methylquinoline can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it has been found to exhibit anti-inflammatory properties, which are relevant in managing chronic inflammatory diseases associated with cancer.
Another area of interest in the research of 3-Amino-2-methylquinoline is its role as a precursor in synthesizing more complex pharmacophores. The quinoline core serves as a versatile platform for further functionalization, allowing chemists to modify its structure and enhance its biological activity. For instance, derivatives of 3-Amino-2-methylquinoline have been investigated for their antimicrobial properties, showing efficacy against resistant bacterial strains. This underscores the compound's importance as a building block in developing novel antibiotics.
The synthesis of 3-Amino-2-methylquinoline typically involves multi-step organic reactions, starting from readily available quinoline derivatives. One common synthetic route includes the methylation of 2-aminoquinoline followed by selective amination at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 3-Amino-2-methylquinoline more accessible for research purposes. These advancements are crucial for accelerating drug discovery programs and bringing new therapeutic agents to market.
From a pharmacological perspective, the pharmacokinetic properties of 3-Amino-2-methylquinoline are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have provided insights into its bioavailability and metabolic pathways, which are critical for designing dosing regimens and improving patient outcomes.
The role of computational chemistry in studying 3-Amino-2-methylquinoline cannot be overstated. Molecular modeling techniques have been employed to predict the binding interactions between this compound and biological targets such as enzymes and receptors. These simulations help researchers identify key binding sites and optimize the structure for better affinity and selectivity. By leveraging computational tools, scientists can accelerate the drug discovery process and reduce experimental costs.
In conclusion,3-Amino-2-methylquinoline (CAS No. 21352-22-7) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new biological activities and synthetic strategies, reinforcing its importance in medicinal chemistry. As our understanding of this compound grows,3-Amino-2-methylquinoline is poised to play a significant role in future drug development efforts.
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